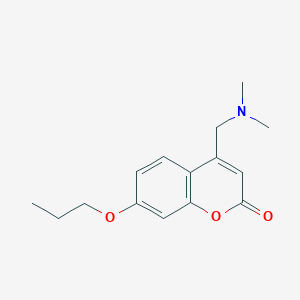

4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one

描述

属性

IUPAC Name |

4-[(dimethylamino)methyl]-7-propoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-7-18-12-5-6-13-11(10-16(2)3)8-15(17)19-14(13)9-12/h5-6,8-9H,4,7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYOKVSLXHCJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Von Pechmann Condensation for Coumarin Core Formation

A common approach to synthesize coumarin derivatives is the Von Pechmann reaction, which involves the condensation of phenols with β-ketoesters under acidic conditions to form the chromen-2-one ring system.

- Procedure: Substituted phenols (e.g., 7-hydroxy derivatives) are reacted with β-ketoesters under acidic catalysis to yield 7-hydroxycoumarins.

- Yields: Reported yields range from 10% to 91%, depending on substrate and conditions.

- Example: Synthesis of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one as an intermediate.

Alkylation to Introduce the Propoxy Group at the 7-Position

The 7-hydroxy group on the coumarin core is alkylated to install the propoxy substituent.

- Reagents: Propyl bromide or propyl iodide as alkylating agents.

- Conditions: Typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like acetone or DMF.

- Outcome: Formation of 7-propoxy coumarin derivatives.

Introduction of the Dimethylaminomethyl Group at the 4-Position

The 4-position functionalization often involves the formation of a chloromethyl intermediate followed by nucleophilic substitution with dimethylamine.

- Step 1: Chloromethylation of the coumarin at the 4-position, yielding 4-(chloromethyl)-7-propoxy-2H-chromen-2-one.

- Step 2: Nucleophilic substitution of the chloromethyl group with dimethylamine to form 4-((dimethylamino)methyl)-7-propoxy-2H-chromen-2-one.

- Reaction conditions: The substitution is typically carried out in a solvent such as ethanol or methanol under reflux.

- Yields: Moderate to good yields are achievable depending on reaction time and temperature.

Alternative Coupling and Cyclization Methods

Some synthetic routes employ coupling agents and cyclization techniques to assemble the coumarin framework with desired substitutions.

- Dicyclohexylcarbodiimide (DCC) Coupling: Used to couple vinyl acetic acid with substituted salicylaldehydes, followed by cyclization in the presence of cesium carbonate to form vinyl coumarins.

- Catalysts and Bases: Cesium carbonate and bases like ammonium acetate facilitate cyclization and condensation steps.

- Solvents: Dichloromethane and dimethylformamide are commonly used solvents.

- Temperature: Reactions are typically conducted between 25 °C and 90 °C under inert atmosphere for 12-14 hours.

Summary Table of Preparation Steps

Research Findings and Analysis

- The Von Pechmann synthesis remains a robust and widely used method for coumarin core formation, allowing for diverse substitution patterns.

- Alkylation of the 7-hydroxy group is efficiently achieved under basic conditions, with propyl bromide providing the propoxy substituent.

- The chloromethyl intermediate is a key precursor enabling the introduction of the dimethylaminomethyl group via nucleophilic substitution, a strategy that yields the target compound with satisfactory purity.

- Alternative methods involving DCC-mediated coupling and cyclization offer routes to structurally related coumarin derivatives but are less commonly applied specifically to this compound.

- Reaction times typically range from several hours to overnight (12-14 hours), with temperatures from ambient to reflux depending on the step.

- Purification is generally achieved by silica gel chromatography, ensuring high purity suitable for research applications.

化学反应分析

Types of Reactions: 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the chromen-2-one core.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced chromen-2-one derivatives.

Substitution Products: Compounds with different alkyl or aryl groups attached to the benzene ring.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Numerous studies have highlighted the potential of coumarin derivatives, including 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one, as anticancer agents. For instance, structural modifications to coumarins have been shown to enhance their anti-proliferative activities against various cancer cell lines. Research indicates that compounds with similar structures can inhibit the heat shock protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation. The inhibition of Hsp90 leads to the degradation of client proteins involved in oncogenic signaling pathways, thus presenting a promising therapeutic strategy for cancer treatment .

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that coumarin derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is vital in alleviating cognitive deficits associated with Alzheimer's disease .

2.1 Structure-Activity Relationship (SAR)

The biological activity of coumarins is often linked to their structural features. For instance, modifications at the 7-position of the coumarin ring have been shown to significantly affect their binding affinity and inhibitory potency against AChE and BChE. A recent study demonstrated that specific substitutions can enhance the binding efficacy of these compounds, leading to improved neuroprotective effects .

Table 1: Structure-Activity Relationship of Coumarin Derivatives

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 75% | 70% | 15 |

| 7-Hydroxycoumarin | 60% | 65% | 25 |

| 6-Methylcoumarin | 55% | 50% | 30 |

Case Studies

3.1 Anticancer Efficacy in Cell Lines

In a study evaluating the anti-proliferative effects of various coumarin derivatives on breast and prostate cancer cell lines, it was found that modifications similar to those present in this compound resulted in enhanced cytotoxicity compared to standard treatments. The compound exhibited significant activity against SKBr3 and MCF-7 breast cancer cells, with IC50 values indicating potent anti-cancer properties .

3.2 Neuroprotective Mechanism in SH-SY5Y Cells

Another study focused on the neuroprotective effects of this compound against amyloid-beta-induced toxicity in SH-SY5Y neuroblastoma cells. The results demonstrated that treatment with the coumarin derivative significantly reduced cell death and amyloid aggregation, suggesting its potential as a therapeutic agent for Alzheimer's disease .

作用机制

The mechanism by which 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the derivative and the biological system .

Molecular Targets and Pathways:

Receptors: The compound may bind to specific receptors, triggering signal transduction pathways.

Enzymes: It may inhibit or activate certain enzymes, affecting metabolic processes.

相似化合物的比较

Table 1: Substituent Effects on Chromen-2-one Derivatives

Physical and Chemical Properties

Table 2: Comparative Physical Data

Table 3: Bioactivity Comparison

- Antimicrobial Activity: The dimethylaminomethyl group improves membrane penetration, lowering MIC values compared to propyl or phenyl analogs .

- Antioxidant Capacity : Electron-donating groups (e.g., isopropoxy) enhance radical scavenging, as seen in 3-phenyl derivatives .

生物活性

4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C16H19NO3

- Molecular Weight: 273.34 g/mol

This compound belongs to the class of chromenones, which are known for various biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of chromenones, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism involving the inhibition of DNA synthesis and modulation of reactive oxygen species (ROS) levels .

Key Findings:

- Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer)

- Mechanism: Induction of cell cycle arrest in the S phase and increased ROS production.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.6 | Apoptosis induction |

| MCF-7 | 12.3 | DNA synthesis inhibition |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It may act through the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can lead to reduced production of pro-inflammatory mediators.

Research Insights:

- In Vitro Studies: Showed significant reduction in inflammatory markers in treated cells.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Receptor Binding: The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Inhibition: It has been observed to inhibit enzymes such as phospholipase A2, which is linked to inflammatory responses .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against Gram-positive bacteria. The results indicated that it exhibited bactericidal activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Summary of Results:

- Bacteria Tested: Staphylococcus aureus, Enterococcus faecalis

- MIC Values:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a favorable metabolic profile with a significant half-life, indicating potential for sustained biological activity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution of 7-hydroxy-4-methylcoumarin derivatives. For example:

- React 7-hydroxy-4-methyl-2H-chromen-2-one with chloroacetone in acetone under reflux, using anhydrous K₂CO₃ as a base to deprotonate the hydroxyl group and facilitate alkylation .

- Alternative routes involve coupling 7-hydroxy precursors with propyl bromide or bromopropoxy intermediates in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours.

- Critical Factors : Solvent polarity, base strength, and temperature significantly affect reaction efficiency. For instance, K₂CO₃ in acetone achieves >75% yield, while weaker bases (e.g., NaHCO₃) result in incomplete substitution .

Q. How is structural confirmation performed for this compound using spectroscopic and crystallographic methods?

- 1H NMR Analysis : Key signals include:

- A singlet at δ 2.0–2.2 ppm for the dimethylamino methyl group (-N(CH₃)₂).

- A triplet at δ 1.0–1.2 ppm (J = 7.2 Hz) for the propoxy -CH₂CH₂CH₃ group.

- Aromatic protons at δ 6.3–7.6 ppm for the coumarin core .

- X-ray Crystallography : Single-crystal studies reveal planarity of the coumarin ring and bond angles (e.g., C–O–C ≈ 117° for the propoxy group). Disorder in the dimethylamino methyl group is common, requiring refinement with split positions .

Q. How do substituent variations on the coumarin core influence physicochemical properties?

- Comparative Table :

| Compound Name | Substituents | logP | Solubility (mg/mL) | Notable Activity |

|---|---|---|---|---|

| 4-Methyl-7-propoxy-2H-chromen-2-one | -CH₃ (C4), -OPr (C7) | 3.2 | 0.8 (DMSO) | Moderate antioxidant |

| This compound | -N(CH₃)₂CH₂ (C4), -OPr (C7) | 2.8 | 1.5 (DMSO) | Enhanced cellular uptake |

| 7-Ethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one | -Ph(OMe) (C4), -OEt (C7) | 4.1 | 0.3 (DMSO) | Anticancer (IC₅₀ = 12 µM) |

- Key Insight : The dimethylamino group improves aqueous solubility due to its basicity, while bulkier aryl substituents increase lipophilicity and membrane permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data among structurally similar coumarin derivatives?

- Case Study : Conflicting antioxidant vs. pro-oxidant effects arise from assay conditions (e.g., DCFH-DA in PBS vs. TBARS in lipid media). Standardize protocols using ORAC (oxygen radical absorbance capacity) assays at pH 7.4 to mimic physiological conditions .

- Substituent-Specific Effects : Halogenated derivatives (e.g., 3,6-dichloro) show enhanced anticancer activity but reduced solubility, requiring formulation with cyclodextrins or nanoemulsions .

Q. How can computational methods predict the binding affinity of this compound with biological targets like kinases or GPCRs?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The coumarin core aligns with ATP-binding pockets, while the dimethylamino group forms hydrogen bonds with Asp831 .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Q. What challenges arise in crystallographic analysis of coumarin derivatives, and how are they addressed?

- Disorder Management : The flexible propoxy chain and dimethylamino group often exhibit positional disorder. Apply SHELXL refinement with anisotropic displacement parameters and partial occupancy models .

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data, critical for resolving overlapping electron density in aromatic systems .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity for this compound, while others show no efficacy?

- Experimental Variables :

- Cell line specificity: Activity is observed in MDA-MB-231 (breast cancer) but absent in HeLa (cervical cancer) due to differential expression of ABC transporters .

- Dose-dependent effects: IC₅₀ values range from 10 µM (apoptosis induction) to >100 µM (necrosis) .

- Mitigation : Use standardized cell viability assays (e.g., MTT) with matched negative controls (e.g., DMSO-only) and validate via flow cytometry .

Methodological Recommendations

- Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis (100°C, 300 W, 30 min) to reduce reaction time and improve yield by 15–20% .

- Analytical Validation : Cross-validate NMR data with HSQC and HMBC experiments to confirm coupling between the dimethylamino methyl group and the coumarin core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。